An In-depth Technical Guide to the Physical and Chemical Properties of Dibromoisocyanuric Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Dibromoisocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoisocyanuric acid (DBI), also known as 1,3-dibromo-1,3,5-triazine-2,4,6-trione, is a versatile and powerful N-bromo compound. It serves as a potent brominating agent, particularly for aromatic systems that are deactivated towards electrophilic substitution. This guide provides a comprehensive overview of the physical and chemical properties of DBI, detailed experimental protocols, and a visual representation of its application in a key chemical transformation.
Physical Properties
Dibromoisocyanuric acid is a white to light yellow or light orange crystalline powder.[1] It is sensitive to air, heat, light, and moisture, necessitating storage under inert gas in refrigerated conditions (0-10°C).[1]
Quantitative Physical Data
The following table summarizes the key physical properties of Dibromoisocyanuric acid. It is important to note that while the molecular weight and melting point are experimentally determined, the density and pKa values are predicted based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₃HBr₂N₃O₃ | [2][3][4] |
| Molecular Weight | 286.87 g/mol | [3][4][5] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2] |
| Melting Point | 305-310 °C | [4][6] |
| 309 °C | [1][2] | |
| Density (Predicted) | 2.789 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 3.23 ± 0.20 | [1][2] |
| Solubility | Soluble in DMSO, Methanol, dichloromethane, and concentrated sulfuric acid. Poorly soluble in common organic solvents.[1][2] |
Chemical Properties
Dibromoisocyanuric acid is a powerful oxidizing agent and may intensify fire.[1] It is recognized as a superior brominating agent compared to N-bromosuccinimide (NBS), capable of efficiently introducing a bromo group into aromatic rings that are inert to electrophilic substitution reactions, such as nitrobenzene.[4] Contact with acids liberates toxic gas, and it is known to cause severe skin burns and eye damage.[1]
Reactivity and Applications
The primary application of DBI in organic synthesis is as an electrophilic brominating agent. The bromine atoms in DBI are positively polarized, making them highly reactive towards electron-rich substrates.[7] This reactivity is particularly useful for the bromination of deactivated aromatic compounds, a reaction that is often challenging with other brominating agents.[4]
Experimental Protocols
Synthesis of Dibromoisocyanuric Acid
Objective: To synthesize Dibromoisocyanuric acid from isocyanuric acid.
Materials:
-
Isocyanuric acid (0.1 mol)
-
Lithium hydroxide (LiOH) (0.2 mol)
-
Bromine (Br₂) (0.4 mol)
-
Water (1 L)
-
Potassium hydroxide (KOH)
-
Phosphorus pentoxide (P₂O₅)
-
Refrigerator
-
Filtration apparatus
-
Vacuum drying apparatus
Procedure:
-
In a suitable reaction vessel, dissolve isocyanuric acid (0.1 mol) and LiOH (0.2 mol) in 1 L of water at 20 °C.
-
To this solution, add Br₂ (0.4 mol) and stir vigorously until the bromine is fully dissolved.
-
Cool the reaction mixture slowly in a refrigerator for 24 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the collected product with ice-cold bromine water.
-
Dry the product in vacuo, first over KOH and then over P₂O₅.
-
This procedure typically yields Dibromoisocyanuric acid in approximately 88% yield.[2]
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound like Dibromoisocyanuric acid.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of Dibromoisocyanuric acid
-
Heating medium (oil bath or metal block)
Procedure:
-
Finely powder a small amount of the Dibromoisocyanuric acid sample.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer immersed in a Thiele tube.
-
Heat the apparatus rapidly to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, heat the apparatus again, but more slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).[8]
Bromination of 2,6-Dinitrotoluene using Dibromoisocyanuric Acid
Objective: To perform the electrophilic bromination of a deactivated aromatic ring using DBI.
Materials:
-
2,6-Dinitrotoluene (500 mg, 2.75 mmol)
-
Dibromoisocyanuric acid (433 mg, 1.51 mmol)
-
Concentrated sulfuric acid (3 mL)
-
Iced water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Dichloromethane and hexane (for chromatography)
Procedure:
-
In a reaction vessel, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).
-
To this solution, add Dibromoisocyanuric acid (433 mg, 1.51 mmol) and stir the mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress using a suitable technique like UPLC.
-
After the reaction is complete, pour the reaction mixture into iced water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a dichloromethane:hexane gradient (0:100 to 20:80) to obtain 5-bromo-2-methyl-1,3-dinitrobenzene.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the bromination of 2,6-dinitrotoluene using Dibromoisocyanuric acid.
Caption: Experimental workflow for the bromination of 2,6-dinitrotoluene.
References
- 1. 15114-43-9 CAS MSDS (DIBROMOISOCYANURIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. DIBROMOISOCYANURIC ACID | 15114-43-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Dibromoisocyanuric acid 96 15114-43-9 [sigmaaldrich.com]
- 5. Dibromoisocyanuric acid | C3HBr2N3O3 | CID 192912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. US3147254A - Halogenated cyanuric acids and their salts - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
